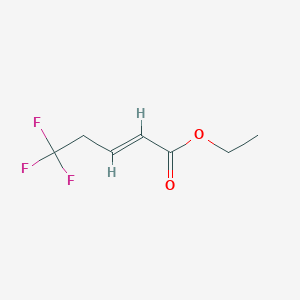

Ethyl 5,5,5-trifluoropent-2-enoate

Description

Contextualization of Fluorinated α,β-Unsaturated Esters in Modern Organic Synthesis

Fluorinated α,β-unsaturated esters are a class of organic molecules that have become increasingly important in various fields of chemical synthesis. umich.edumasterorganicchemistry.com These compounds are characterized by the presence of a carbon-carbon double bond conjugated to a carbonyl group, with one or more fluorine atoms integrated into their structure. This combination of functional groups results in unique electronic properties and reactivity. The presence of fluorine can significantly alter the physical and chemical characteristics of a molecule, such as its polarity, lipophilicity, and metabolic stability. researchgate.net In the context of α,β-unsaturated esters, fluorination, particularly at positions allylic or vinylic to the ester, enhances the electrophilicity of the double bond, making these compounds highly susceptible to nucleophilic attack. lscollege.ac.in This heightened reactivity makes them valuable substrates in a variety of important transformations, including Michael additions and cycloaddition reactions, allowing for the efficient construction of complex fluorinated molecules. lscollege.ac.innih.gov

Significance of Trifluoromethylated Building Blocks in Synthetic Chemistry

The trifluoromethyl (CF3) group is a key structural motif in medicinal chemistry, agrochemistry, and materials science. wikipedia.orgnrochemistry.com Its incorporation into organic molecules can profoundly influence their biological and physical properties. The CF3 group is known for its high electronegativity, metabolic stability, and ability to increase a molecule's lipophilicity, which can enhance membrane permeability and bioavailability of drug candidates. wikipedia.orgnrochemistry.com Consequently, trifluoromethylated building blocks—relatively simple molecules containing a CF3 group that can be used in the synthesis of more complex structures—are of high strategic importance. organic-chemistry.org These building blocks provide a direct and efficient means to introduce the trifluoromethyl group into target molecules, a process that can otherwise be challenging. The development of novel trifluoromethylated reagents and synthons continues to be an active area of research, driven by the demand for new pharmaceuticals and advanced materials with tailored properties. researchgate.net

Overview of Academic Research on Ethyl 5,5,5-trifluoropent-2-enoate

While broad research into fluorinated compounds is extensive, academic inquiry specifically targeting this compound focuses on its role as a reactive intermediate and building block. The compound is primarily recognized for its utility in reactions that take advantage of its electrophilic nature. Research often highlights its synthesis via olefination reactions and its subsequent use as a substrate in conjugate additions and cycloadditions to create more complex trifluoromethyl-containing molecules. Its value lies in its ability to introduce a trifluoroethyl-substituted carbon chain, a feature of interest in the design of bioactive compounds.

Properties

IUPAC Name |

ethyl (E)-5,5,5-trifluoropent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h3-4H,2,5H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBSWFYMPMCZIA-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5,5,5 Trifluoropent 2 Enoate and Analogous Structures

General Approaches to the Construction of the 5,5,5-trifluoropent-2-enoate Scaffold

The fundamental structure of a γ-trifluoromethyl α,β-unsaturated ester can be assembled through several foundational organic reactions. A common strategy involves the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. These methods are renowned for their reliability in forming carbon-carbon double bonds. In this context, a phosphorus ylide is reacted with a ketone or aldehyde already containing the trifluoromethyl group, such as 4,4,4-trifluorobutan-2-one. However, these classical methods can sometimes lack stereoselectivity, producing mixtures of E and Z isomers. rsc.org

Another general approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. For instance, trifluoroacetoacetates can undergo condensation with aldehydes in the presence of specialized catalysts to yield α-alkoxycarbonyl-α,β-unsaturated trifluoromethyl ketones. mdpi.com

More direct methods can involve the acylation of organometallic reagents. The reaction of a vinyl organometallic species with a trifluoroacetic acid derivative can form the carbon skeleton, though early attempts reported low yields. mdpi.com Significant advancements have been made using organotellurium compounds, where trifluoroacylation of vinyltellurides proceeds stereospecifically, followed by reaction with zinc cuprates to afford the target α,β-unsaturated trifluoromethyl ketones. mdpi.com

Electrophilic Trifluoromethylation Strategies

The direct introduction of a trifluoromethyl group via an electrophilic pathway has become a powerful tool in organofluorine chemistry. beilstein-journals.org This approach utilizes "CF3+" synthons, which are reagents capable of transferring a trifluoromethyl group to a nucleophilic substrate. The development of stable and effective electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents), has revolutionized the field. beilstein-journals.orgacs.org

These reagents can be used to trifluoromethylate a variety of soft nucleophiles, including β-ketoesters, silyl (B83357) enol ethers, and unsaturated systems like alkenes and alkynes. beilstein-journals.orgconicet.gov.ar For the synthesis of γ-trifluoromethyl α,β-unsaturated esters, this strategy typically involves the trifluoromethylation of a pre-formed enolate or a related vinylogous nucleophile. Copper catalysis is often employed to facilitate these transformations, which are thought to proceed via a radical mechanism. acs.org

A significant breakthrough in the synthesis of γ-trifluoromethyl α,β-unsaturated esters is the use of N-heterocyclic carbene (NHC) organocatalysis. zendy.ioresearchgate.net NHCs can activate α,β-unsaturated esters through the formation of a key intermediate known as the Breslow intermediate or, more relevantly here, a vinylogous acyl azolium species. This intermediate effectively reverses the normal polarity of the ester (a process known as umpolung), rendering the γ-carbon nucleophilic.

This nucleophilic γ-carbon can then attack an electrophilic trifluoromethylating reagent, leading to the highly regioselective formation of the γ-trifluoromethylated product. The process is efficient and has been demonstrated with a broad range of substrates. zendy.ioresearchgate.net

Table 1: NHC-Catalyzed γ-Trifluoromethylation of α,β-Unsaturated Esters

| Substrate (Enoate) | NHC Catalyst | CF3+ Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl crotonate | IMes | Togni's Reagent I | DCM | 85 | zendy.io |

| Methyl cinnamate | IPr | Umemoto's Reagent | THF | 78 | researchgate.net |

| tert-Butyl 2-pentenoate | SIMes | Togni's Reagent II | DCE | 91 | zendy.io |

| Ethyl 3-phenylpropenoate | IMes | Togni's Reagent I | DCM | 82 | researchgate.net |

This table is representative of typical results reported in the literature. Conditions and specific catalyst/reagent choices may vary.

Preparation via Functional Group Interconversions

An alternative synthetic route involves modifying a pre-existing molecule that already contains the core carbon skeleton. This strategy of functional group interconversion can be a powerful way to access complex molecules from simpler starting materials.

The epoxidation of α,β-unsaturated esters is a well-established transformation that yields glycidic esters (α,β-epoxy esters). These epoxides are valuable synthetic intermediates due to the inherent strain of the three-membered ring, which allows for regioselective ring-opening reactions with various nucleophiles.

The epoxidation of electron-deficient olefins like α,β-unsaturated esters can be challenging, often reacting slowly. researchgate.net However, effective methods have been developed using powerful oxidants like meta-chloroperoxybenzoic acid (mCPBA), often assisted by microwave irradiation or ultrasound to improve reaction times and yields. researchgate.netsciforum.net Asymmetric epoxidation, yielding enantiomerically enriched products, can be achieved using chiral catalysts, such as those derived from fructose (B13574) or yttrium-biphenyldiol complexes. scilit.comorganic-chemistry.org

Once the α,β-epoxy ester is formed, a subsequent nucleophilic ring-opening at the β-position with a trifluoromethyl anion equivalent (e.g., generated from Ruppert's reagent, TMSCF3) could theoretically provide access to α-hydroxy-β-trifluoromethyl esters, which can then be further transformed. This two-step sequence represents a viable, albeit less direct, pathway to trifluoromethylated ester structures.

Table 2: Methods for Epoxidation of α,β-Unsaturated Esters

| Substrate | Oxidant | Catalyst/Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (E)-Cinnamate esters | Cumene hydroperoxide | Yttrium-biphenyldiol complex | up to 97 | up to 99 | organic-chemistry.org |

| trans-Chalcone | Oxone | Fructose-derived ketone | 95 | 92 | scilit.com |

| Ethyl crotonate | mCPBA | Microwave | 96 | N/A | researchgate.net |

| Methyl acrylate | mCPBA | Ultrasound | 72 | N/A | researchgate.net |

ee = enantiomeric excess; N/A = not applicable (racemic reaction).

Advanced Stereoselective Synthesis Methods for Trifluoromethylated Esters

Controlling stereochemistry is a critical goal in modern synthesis. For molecules like Ethyl 5,5,5-trifluoropent-2-enoate, this involves controlling the geometry of the double bond (E vs. Z). For related structures, creating chiral centers with high stereopurity is paramount.

Several advanced methods have been developed to achieve this. acs.org Sigmatropic rearrangements, such as the rsc.orgzendy.io-Wittig and rsc.orgrsc.org-Ireland-Claisen rearrangements, have been successfully applied to γ-trifluoromethylated allylic alcohol derivatives. acs.org These rearrangements are powerful because they can transfer chirality from a starting material to the product with a high degree of fidelity, allowing for the synthesis of highly functionalized and stereochemically defined trifluoromethyl-containing molecules. For example, the rsc.orgzendy.io-Wittig rearrangement of (Z)-[γ-(trifluoromethyl)allyl]oxy]acetic acid methyl esters proceeds with high stereoselectivity to give anti-isomers with an E-configured double bond. acs.org

Another approach involves the reaction of fluorinated ylide-anions. The addition of an organolithium or Grignard reagent to a trifluoromethylated phosphorane generates a ylide-anion intermediate. Trapping this intermediate with an electrophile like N-chlorosuccinimide leads to chloro-substituted betaines that decompose to provide trifluoromethylated α-chloro-α,β-unsaturated esters with good stereoselectivity. rsc.org The stereochemical outcome of this reaction is influenced by the nature of the substituents on the alkene. rsc.org Intramolecular Wittig reactions have also been employed for the stereoselective synthesis of both (Z)- and (E)-trifluoromethylated α,β-unsaturated esters. acs.org

Table 3: Examples of Stereoselective Synthesis of Trifluoromethylated Esters

| Method | Starting Material Type | Key Reagent/Reaction | Product Type | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|---|

| rsc.orgzendy.io-Wittig Rearrangement | (Z)-γ-(Trifluoromethyl)allyl ether | n-BuLi | anti-α-hydroxy-β-CF3 ester | High (complete chirality transfer) | acs.org |

| rsc.orgrsc.org-Ireland-Claisen Rearrangement | (E)-γ-(Trifluoromethyl)allyl ester | LiHMDS | syn-α-CF3-γ,δ-unsaturated acid | High | acs.org |

| Ylide-Anion Chemistry | Trifluoromethylated phosphorane | n-BuLi, NCS | (Z)-α-chloro-β-CF3-α,β-unsaturated ester | Good (Z/E up to 94:6) | rsc.org |

| Intramolecular Wittig | β-Keto-α-CF3-phosphorane | Thermal decomposition | (Z)- or (E)-α,β-unsaturated esters | High stereoselectivity | acs.org |

Reactivity and Mechanistic Investigations of Ethyl 5,5,5 Trifluoropent 2 Enoate

Conjugate Addition Reactions (Michael-Type Additions)

The electron-deficient nature of the β-carbon in ethyl 5,5,5-trifluoropent-2-enoate makes it highly susceptible to nucleophilic attack in what is known as a conjugate or Michael-type addition. This class of reactions is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.

Nucleophilic Addition to the α,β-Unsaturated System

The double bond in this compound is activated towards nucleophilic attack by the presence of the adjacent ester and the strongly electron-withdrawing trifluoromethyl group. This activation facilitates the addition of a wide range of nucleophiles to the β-position of the molecule.

Phosphines are effective nucleophilic catalysts that can promote a variety of transformations. In the context of α,β-unsaturated systems, phosphines can act as catalysts for the addition of nucleophiles. The general mechanism involves the initial addition of the phosphine (B1218219) to the β-carbon of the unsaturated ester, forming a phosphonium (B103445) enolate intermediate. This intermediate can then react in several ways, including with electrophiles or by facilitating the addition of other nucleophiles. While the general principles of phosphine catalysis are well-established, specific studies detailing the phosphine-catalyzed conjugate addition to this compound are not extensively documented in the reviewed literature. However, the high electrophilicity of the β-carbon suggests it would be a reactive substrate in such systems.

The conjugate addition of carbon-based nucleophiles is a powerful tool for the formation of new carbon-carbon bonds.

Enolates: Enolates, derived from carbonyl compounds, are classic Michael donors. The reaction of an enolate with an α,β-unsaturated ester like this compound would proceed via a Michael addition to form a new carbon-carbon bond at the β-position. While specific examples with this compound are not detailed in the available literature, related trifluoromethylated acrylates have been shown to undergo such reactions.

Organometallics: Organometallic reagents, particularly organocuprates (Gilman reagents), are known to be excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. youtube.commasterorganicchemistry.comyoutube.com The use of organocuprates generally provides high regioselectivity for the conjugate addition product over the 1,2-addition to the carbonyl group. masterorganicchemistry.com It is expected that this compound would react readily with organocuprates, allowing for the introduction of a variety of alkyl and aryl groups at the β-position. The general reaction is depicted below:

Table 1: Postulated Reaction of this compound with a Gilman Reagent

| Reactant 1 | Reactant 2 | Product |

| This compound | Dialkylcuprate (R₂CuLi) | Ethyl 3-alkyl-5,5,5-trifluoropentanoate |

A key challenge in the conjugate addition to extended conjugated systems is controlling the regioselectivity (1,4- vs. 1,6-addition, etc.). For this compound, the primary site of nucleophilic attack is the β-carbon, leading to 1,4-addition. The strong electron-withdrawing nature of the trifluoromethyl group further enhances the electrophilicity of this position.

Stereochemical control, the formation of a specific stereoisomer, is another critical aspect, especially when a new stereocenter is created at the β-carbon. The stereochemical outcome of conjugate additions can be influenced by various factors, including the nature of the nucleophile, the catalyst, and the reaction conditions. For instance, the use of chiral catalysts can induce enantioselectivity in the addition. Studies on related trifluoromethylated acrylates have demonstrated that stereoselective Michael additions can be achieved, leading to the synthesis of trifluoromethylated compounds with controlled adjacent tertiary carbon centers.

Mechanistic Pathways of Michael Additions

The mechanism of the Michael addition to this compound follows the general pathway for conjugate additions. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated ester. This breaks the carbon-carbon double bond and forms a new single bond between the nucleophile and the β-carbon. The electrons from the double bond are pushed onto the α-carbon, and through resonance, an enolate intermediate is formed with the negative charge delocalized between the α-carbon and the oxygen of the carbonyl group.

Protonation: The enolate intermediate is then protonated, typically by a protic solvent or upon workup, to yield the final conjugate addition product.

The presence of the trifluoromethyl group is expected to increase the rate of the initial nucleophilic attack due to its strong electron-withdrawing inductive effect, which enhances the electrophilicity of the β-carbon.

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The electron-deficient double bond of this compound makes it a potential dienophile or dipolarophile in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. The trifluoromethyl group can influence the reactivity and selectivity of these reactions.

While general principles suggest that this compound would be a reactive component in cycloadditions, specific documented examples of its participation in such reactions are scarce in the reviewed literature. Research on similar fluorinated alkenes indicates that the electron-withdrawing nature of the fluoroalkyl group generally enhances their reactivity as dienophiles and dipolarophiles. For instance, trifluoromethyl-substituted alkenes have been shown to participate in [2+2] and [3+2] cycloaddition reactions. acs.orgmdpi.com

[3+2] Cycloadditions

[3+2] cycloaddition reactions are powerful methods for constructing five-membered rings. The reactivity of this compound as a 2π component in these reactions is dictated by its electron-deficient nature, making it a good substrate for reaction with various three-atom components.

While specific examples involving this compound are not prevalent in the literature, the phosphine-mediated [3+2] cycloaddition of analogous allenoates, such as Ethyl 5,5-diarylpenta-2,3,4-trienoates, provides a valuable mechanistic model. In these reactions, a phosphine, like tributylphosphine (B147548), acts as a nucleophilic catalyst. nih.govnih.gov The phosphine initially adds to the central carbon of the allenoate system to form a zwitterionic intermediate. This intermediate then acts as a three-atom (C,C,C) synthon that reacts with a 2π component (the dipolarophile).

These reactions have been successfully employed to synthesize a variety of highly substituted cyclopentenes and pyrrolidines in good to excellent yields under mild conditions. nih.govacs.org For instance, the reaction of Ethyl 5,5-diarylpenta-2,3,4-trienoates with arylmethylidenemalononitriles in the presence of tributylphosphine affords polysubstituted cyclopentenes. nih.gov Similarly, when N-tosylimines are used as the 2π component, the reaction yields functionalized pyrrolidines. nih.govacs.org The process demonstrates a facile route to complex five-membered rings. acs.org

Table 1: Examples of Phosphine-Mediated [3+2] Cycloadditions with Ethyl 5,5-diarylpenta-2,3,4-trienoates

| Diarylallenoate (1) | Dipolarophile (2) | Phosphine Catalyst | Product | Yield (%) |

| Ethyl 5,5-diphenylpenta-2,3,4-trienoate | 2-(4-Methylbenzylidene)malononitrile | PBu₃ | Polysubstituted Cyclopentene | 92 |

| Ethyl 5,5-diphenylpenta-2,3,4-trienoate | 2-(4-Chlorobenzylidene)malononitrile | PBu₃ | Polysubstituted Cyclopentene | 89 |

| Ethyl 5,5-di(p-tolyl)penta-2,3,4-trienoate | 2-(4-Methoxybenzylidene)malononitrile | PBu₃ | Polysubstituted Cyclopentene | 95 |

| Ethyl 5,5-diphenylpenta-2,3,4-trienoate | N-(4-Methylphenylsulfonyl)benzaldimine | PBu₃ | Polysubstituted Pyrrolidine | 75 |

| Ethyl 5,5-diphenylpenta-2,3,4-trienoate | N-(4-Methylphenylsulfonyl)-4-chlorobenzaldimine | PBu₃ | Polysubstituted Pyrrolidine | 82 |

Data sourced from studies on analogous allenoates. nih.gov

The electron-deficient double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles. Among the most common 1,3-dipoles are nitrile N-oxides, which are frequently used to synthesize isoxazoline (B3343090) and isoxazole (B147169) frameworks. rsc.org In such a reaction, the nitrile oxide would act as the nucleophilic species, and the trifluorinated ester would be the electron-poor partner.

The reaction mechanism involves the concerted addition of the 1,3-dipole across the double bond of the ester. The regioselectivity is governed by the electronic properties of the reactants. For an electron-deficient alkene, the oxygen of the nitrile N-oxide typically adds to the β-carbon (the carbon adjacent to the CF₃CH₂ group), and the carbon of the nitrile N-oxide adds to the α-carbon (the carbon adjacent to the ester group). This leads to the formation of a highly functionalized isoxazoline ring.

Table 2: Predicted Regioselective [3+2] Cycloaddition with a Nitrile N-Oxide

| Reactant 1 | Reactant 2 (1,3-Dipole) | Predicted Product |

| This compound | Benzonitrile N-oxide | Ethyl 5-phenyl-3-(2,2,2-trifluoroethyl)-4,5-dihydroisoxazole-4-carboxylate |

[4+2] Cycloadditions (Diels-Alder Reactions)

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. In this context, this compound functions as an activated dienophile.

The success of a Diels-Alder reaction is heavily dependent on the electronic complementarity of the diene and the dienophile. The reaction is fastest between an electron-rich diene and an electron-poor dienophile (a normal-electron-demand Diels-Alder reaction). This compound is an exemplary electron-poor dienophile due to the strong electron-withdrawing effects of both the ester (–COOEt) and the trifluoroethyl (–CH₂CF₃) groups. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.

A key feature of the Diels-Alder reaction is its stereospecificity. The stereochemistry of the substituents on the dienophile is retained in the cyclohexene (B86901) product. Since this compound is predominantly the trans (E) isomer, the resulting adduct will have the trifluoroethyl group and the ester group in a trans relationship on the newly formed ring. When cyclic dienes are used, there is a preference for the formation of the endo product due to favorable secondary orbital interactions, although the exo product may also be formed.

Table 3: Representative Diels-Alder Reactions with this compound

| Diene | Dienophile | Expected Major Product (Stereochemistry shown) |

| 1,3-Butadiene | Ethyl (E)-5,5,5-trifluoropent-2-enoate | trans-4-(2,2,2-Trifluoroethyl)-5-carbethoxycyclohexene |

| Cyclopentadiene | Ethyl (E)-5,5,5-trifluoropent-2-enoate | Ethyl 2-(2,2,2-trifluoroethyl)bicyclo[2.2.1]hept-5-ene-3-carboxylate (endo isomer) |

| 2,3-Dimethyl-1,3-butadiene | Ethyl (E)-5,5,5-trifluoropent-2-enoate | trans-1,2-Dimethyl-4-(2,2,2-trifluoroethyl)-5-carbethoxycyclohexene |

Other Higher-Order Cycloadditions

Higher-order cycloadditions, such as [6+2], [8+2], or [4+3] cycloadditions, are less common than [3+2] and [4+2] reactions but provide routes to larger ring systems. There is a lack of specific literature examples of this compound participating in such reactions. However, its strong electron-deficient character suggests it could theoretically act as the 2π component in cycloadditions with electron-rich polyenes. For example, a reaction with an electron-rich 6π component like tropone (B1200060) could potentially lead to an [6+2] adduct, though this remains speculative without experimental validation.

Reductive and Oxidative Transformations of the Unsaturated Ester Moiety

The unsaturated ester moiety in this compound offers two primary sites for redox reactions: the carbon-carbon double bond and the ester carbonyl group.

Reductive Transformations

The reduction can be directed towards the C=C double bond, the ester group, or both, depending on the reagents and conditions.

Reduction of the C=C Double Bond: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with H₂ gas would typically reduce the double bond to afford Ethyl 5,5,5-trifluoropentanoate.

Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding primary alcohol, yielding 5,5,5-trifluoropent-2-en-1-ol. To avoid saturation of the double bond, the reaction is often carried out at low temperatures.

Selective Carbonyl Reduction: A 1,2-reduction of the carbonyl group to an allylic alcohol can be achieved with greater selectivity using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Alternatively, catalytic transfer hydrogenation is a powerful method for selectively reducing α,β-unsaturated carbonyls to allylic alcohols.

Oxidative Transformations

The electron-deficient nature of the C=C double bond influences its susceptibility to oxidation.

Epoxidation: Electron-poor alkenes are generally unreactive towards electrophilic epoxidizing agents like m-CPBA. Nucleophilic epoxidation, for example, using a combination of a peroxide and a base (Weitz-Scheffer conditions), would be the more viable route to synthesize Ethyl 2,3-epoxy-5,5,5-trifluoropentanoate.

Dihydroxylation: The double bond can undergo dihydroxylation using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) to yield Ethyl 2,3-dihydroxy-5,5,5-trifluoropentanoate. The reaction rate may be slower compared to electron-rich alkenes.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup would cleave the double bond, yielding trifluoroacetaldehyde (B10831) and an ethyl glyoxylate (B1226380) derivative.

Hydroxytrifluoromethylation: Modern methods allow for the simultaneous addition of a hydroxyl and a trifluoromethyl group across an alkene. acs.org Reagents derived from fluoroform (CF₃H) and a copper catalyst can achieve this transformation. acs.org

Table 4: Summary of Potential Redox Transformations

| Transformation | Reagent(s) | Expected Product |

| Reduction | ||

| C=C Saturation | H₂, Pd/C | Ethyl 5,5,5-trifluoropentanoate |

| Ester to Alcohol | 1. LiAlH₄ 2. H₂O | 5,5,5-Trifluoropent-2-en-1-ol |

| Carbonyl to Alcohol | DIBAL-H (-78 °C) | 5,5,5-Trifluoropent-2-en-1-ol |

| Oxidation | ||

| Epoxidation | H₂O₂, NaOH | Ethyl 2,3-epoxy-5,5,5-trifluoropentanoate |

| Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃ | Ethyl 2,3-dihydroxy-5,5,5-trifluoropentanoate |

| Oxidative Cleavage | 1. O₃ 2. DMS | Trifluoroacetaldehyde + Ethyl glyoxylate |

| Hydroxytrifluoromethylation | [CuCF₃], B₂Pin₂, air | β-trifluoromethyl alcohol derivative |

Chemical Reduction Pathways

The reduction of α,β-unsaturated carbonyl compounds can proceed via 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond. libretexts.org The presence of a trifluoromethyl group can influence the regioselectivity of these reduction reactions. For instance, in the reduction of trifluoromethyl enones with baker's yeast, the primary product is often the corresponding ketone resulting from the reduction of the double bond, rather than the alcohol from carbonyl reduction. mdpi.com This suggests a preference for conjugate reduction pathways.

The choice of reducing agent and reaction conditions plays a crucial role in determining the outcome of the reduction. Below is a table summarizing potential reduction pathways for analogous trifluoromethylated α,β-unsaturated systems.

Table 1: Potential Reduction Pathways for Trifluoromethylated α,β-Unsaturated Systems

| Reducing Agent/System | Primary Product Type | Notes |

|---|---|---|

| Baker's Yeast | Saturated Ketone/Ester | Favors conjugate (1,4) reduction of the C=C double bond. mdpi.com |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saturated Ester | Typically results in the reduction of the carbon-carbon double bond. |

Oxidation Processes of 5,5,5-trifluoropent-2-enoic acid (Analogous)

The oxidation of the corresponding carboxylic acid, 5,5,5-trifluoropent-2-enoic acid, provides insight into the reactivity of the carbon-carbon double bond in this fluorinated system. The electron-withdrawing trifluoromethyl group can render the double bond more susceptible to certain oxidative cleavage reactions.

In general, the oxidation of α,β-unsaturated carboxylic acids can lead to various products depending on the oxidant used. Strong oxidizing agents like ozone or potassium permanganate can cleave the double bond, yielding smaller carboxylic acids and other fragments. Milder epoxidizing agents, such as peroxy acids (e.g., m-CPBA), could potentially form the corresponding epoxide, ethyl 2,3-epoxy-5,5,5-trifluoropentanoate. The stability and subsequent reactivity of this epoxide would be influenced by the adjacent trifluoromethyl group.

Rearrangement Reactions

Sigmatropic Rearrangements Involving Fluorinated Allylic Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orgstereoelectronics.org The Claisen and Cope rearrangements are well-known examples of wikipedia.orgwikipedia.org-sigmatropic shifts. stereoelectronics.orglibretexts.org In fluorinated allylic systems, the presence of fluorine atoms can significantly impact the facility and outcome of these rearrangements.

For instance, the Claisen rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl is a classic wikipedia.orgwikipedia.org-sigmatropic reaction. wikipedia.org In systems analogous to this compound, a related rearrangement could be envisaged. The presence of fluorine can influence the electronic properties of the transition state, potentially accelerating the reaction. rsc.org Control experiments with nonfluorinated and monofluorinated enol ethers have demonstrated a remarkable fluorine effect, with the fluorinated substrates reacting more readily. rsc.org

Catalytic Strategies in the Synthesis and Transformations of Ethyl 5,5,5 Trifluoropent 2 Enoate

Organocatalysis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for the construction of complex molecular architectures. In the context of trifluoromethyl-containing compounds, organocatalysis provides unique pathways for asymmetric transformations.

N-Heterocyclic Carbene (NHC) Catalysis in Trifluoromethylation

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that can induce umpolung (polarity reversal) reactivity in carbonyl compounds. nih.gov This strategy is particularly effective in the functionalization of α,β-unsaturated aldehydes and esters. While direct trifluoromethylation of ethyl 5,5,5-trifluoropent-2-enoate using NHC catalysis is not extensively documented, the principles of NHC catalysis can be applied to understand its potential reactions.

NHCs can add to α,β-unsaturated aldehydes to form a Breslow intermediate, which can act as a nucleophile. In the context of trifluoromethylation, this intermediate could react with an electrophilic trifluoromethyl source. More commonly, NHCs are used to generate acyl-anion equivalents from aldehydes, which can then be trifluoromethylated. For instance, both enolizable and nonenolizable aldehydes undergo facile trifluoromethylation with TMSCF₃ in the presence of an NHC catalyst. nih.gov

Recent advances have focused on NHC-catalyzed fluorination and fluoroalkylation reactions, which are robust methods for accessing fluorine-containing molecules. rsc.org These transformations often utilize electrophilic fluorine or trifluoromethylating reagents. researchgate.net For example, the NHC-catalyzed reaction of alkynals with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) leads to the formation of α-fluoroallenoates. nih.govorganic-chemistry.org This highlights the potential of NHC catalysis to introduce fluorine at various positions in a molecule.

Table 1: Examples of NHC-Catalyzed Fluorination and Trifluoromethylation

| Catalyst | Substrate Type | Reagent | Product Type | Reference |

| NHC | Alkynal | NFSI | α-Fluoroallenoate | nih.govorganic-chemistry.org |

| NHC | Aldehyde | TMSCF₃ | α-Trifluoromethyl alcohol | nih.gov |

| NHC | Enolizable Aldehyde | Togni's reagent | α-Trifluoromethyl ketone | researchgate.net |

Chiral Phosphine (B1218219) Catalysis in Michael and Cycloaddition Reactions

Chiral phosphines are highly effective organocatalysts for a variety of asymmetric transformations, particularly Michael additions and cycloaddition reactions. The phosphorus atom in a phosphine acts as a nucleophile, adding to an electron-deficient alkene to form a zwitterionic intermediate. This intermediate can then react with a nucleophile or a dipole.

In the context of β-trifluoromethyl enones, which are structurally related to this compound, chiral phosphines have been used to catalyze the asymmetric Michael addition of β-carbonyl esters. nih.gov This methodology provides access to compounds with trifluoromethylated stereogenic centers with high enantioselectivity. The presence of an inorganic base can enhance the reactivity without promoting a background racemic reaction. nih.gov

Phosphine-mediated [3+2] cycloaddition reactions have also been developed for various Michael acceptors. rsc.org For instance, ethyl 5,5-diarylpenta-2,3,4-trienoates undergo [3+2] cycloaddition with various electrophiles in the presence of tributylphosphine (B147548) to yield polysubstituted cyclopentenes and pyrrolidines. rsc.org These examples underscore the potential of phosphine catalysis to construct complex ring systems from activated alkenes.

Organocatalyst Design for Enantioselective Processes

The design of chiral organocatalysts is crucial for achieving high levels of enantioselectivity. For reactions involving trifluoromethylated substrates, the catalyst must effectively control the stereochemical outcome of the reaction, often in the presence of a highly reactive fluorinated group.

A notable example is the development of a chiral biamide-phosphine multifunctional catalyst. nih.gov This catalyst has been successfully employed in the asymmetric intermolecular Michael addition of β-carbonyl esters to β-trifluoromethyl enones, affording products with excellent enantioselectivity (up to 99% ee) and good diastereoselectivity (up to 13:1 dr). nih.gov The design of such catalysts often involves the incorporation of multiple functional groups that can interact with the substrates and reagents to control the transition state geometry.

Transition Metal Catalysis

Transition metal catalysis offers a broad range of synthetic transformations that are often complementary to organocatalytic methods. Palladium and rhodium are particularly versatile metals for the functionalization of alkenes.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in cross-coupling, C-H activation, and alkene functionalization reactions. For fluorinated alkenes, palladium-catalyzed reactions provide efficient routes to a variety of valuable compounds.

While specific palladium-catalyzed transformations of this compound are not widely reported, related reactions provide insight into its potential reactivity. For example, palladium-catalyzed allylic C-H fluorination using a nucleophilic fluoride (B91410) source has been developed for simple olefin substrates. acs.org Furthermore, palladium(0)-catalyzed fluorination of linear allylic chlorides and bromides yields branched allylic fluorides with high selectivity, and the use of chiral bisphosphine ligands can render this transformation enantioselective. nih.gov

Palladium(II)-catalyzed alkene difunctionalization reactions are also powerful methods for the synthesis of complex molecules. nih.govumich.edu These reactions involve the simultaneous addition of two new functional groups across a double bond and can be used to construct carbocyclic and heterocyclic rings. umich.edu

Table 2: Examples of Palladium-Catalyzed Reactions on Alkenes

| Catalyst System | Reaction Type | Substrate Type | Product Type | Reference |

| Pd/Cr cocatalyst | Allylic C-H fluorination | Olefin | Allylic fluoride | acs.org |

| Pd(0)/chiral bisphosphine | Allylic substitution | Allylic halide | Chiral allylic fluoride | nih.gov |

| Pd(TFA)₂ | Alkene diamination | Alkene | Diaminated product | nih.gov |

Asymmetric Synthesis and Enantioselective Methodologies

Chiral Auxiliary Approaches in Fluorinated Ester Synthesis

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in acylation and alkylation reactions. By temporarily attaching a chiral molecule to a prochiral substrate, the auxiliary guides the approach of reagents, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

In the realm of fluorinated compounds, N-acyl oxazolidinones have proven to be effective chiral auxiliaries. For instance, the asymmetric fluoroalkylation of N-acyl oxazolidinones has been achieved through a ruthenium-catalyzed radical addition to zirconium enolates. nih.gov This method allows for the stereoselective introduction of a fluoroalkyl group. The chiral auxiliary can then be removed under hydrolytic (LiOH/H₂O₂) or reductive (LiAlH₄) conditions to yield the corresponding carboxylic acids or alcohols with a high degree of stereochemical retention. nih.gov While this specific example does not use ethyl 5,5,5-trifluoropent-2-enoate as a starting material, the principle is directly applicable to the synthesis of chiral β-trifluoromethyl carboxylic acid derivatives.

Another prevalent strategy involves the use of chiral auxiliaries attached to the nitrogen atom of imines for the synthesis of α-trifluoromethyl amines. nih.gov Although not directly involving an ester, this highlights the utility of the chiral auxiliary approach in controlling stereocenters adjacent to a trifluoromethyl group.

Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Transformation | Reference |

|---|---|---|

| N-Acyl Oxazolidinones | Asymmetric Fluoroalkylation | nih.gov |

| (S)-(-)-1-Phenylethylamine | General Asymmetric Synthesis | sigmaaldrich.com |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric Synthesis | sigmaaldrich.com |

Asymmetric Organocatalysis in Michael Additions

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For Michael additions to α,β-unsaturated systems like this compound, organocatalysts can activate the substrate, the nucleophile, or both, to facilitate a highly enantioselective reaction.

Bifunctional catalysts, such as cinchona alkaloid-derived thioureas, are particularly effective. These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bonding donor site (the thiourea) to activate the electrophile and organize the transition state. This dual activation mode has been successfully applied to the conjugate addition of various nucleophiles to trifluoromethylated electron-deficient alkenes.

For example, the enantioselective oxa-Michael addition of oximes to β-CF₃-β-disubstituted nitroalkenes has been achieved with high yields and enantioselectivities using a chiral bifunctional cinchona alkaloid-based thiourea (B124793) catalyst. rsc.org Similarly, the organocatalytic Michael addition of aldehydes to trifluoroethylidene malonates furnishes highly optically pure β-trifluoromethyl aldehydes. nih.gov The addition of malonates to β-trifluoromethyl enones, catalyzed by tertiary amine-thioureas, has also been reported to produce adducts with high enantiomeric excesses, albeit sometimes requiring high pressure to overcome the sterically hindered nature of the substrates. nih.gov

Table 2: Organocatalytic Michael Additions to Trifluoromethylated Acceptors

| Nucleophile | Catalyst Type | Key Findings | Reference |

|---|---|---|---|

| Malonates | Bifunctional Tertiary Amine-Thiourea | High yields and up to 95% ee under high pressure. | nih.gov |

| Oximes | Chiral Bifunctional Cinchona Alkaloid-Thiourea | Good yields and high enantioselectivities for trifluoromethylated oxime ethers. | rsc.org |

| Aldehydes | Not specified in abstract | Highly optically pure β-trifluoromethyl aldehydes. | nih.gov |

Asymmetric Transition Metal Catalysis for Enantioselective Transformations

Transition metal catalysis offers a broad spectrum of reactivity for the enantioselective functionalization of fluorinated esters. Chiral ligands coordinated to the metal center create a chiral environment that directs the stereochemical outcome of the reaction.

A notable example is the Michael reaction between ethyl 4,4,4-trifluorocrotonate, a close analog of this compound, and a Ni(II) complex of the Schiff base of glycine (B1666218) with (S)-o-[N-(N-benzylprolyl)amino]benzophenone. sigmaaldrich.com This reaction demonstrates the potential for transition metal complexes to mediate stereoselective conjugate additions to trifluoromethylated α,β-unsaturated esters.

Furthermore, chiral Ph-dbfox/Zn(NTf₂)₂ complexes have been successfully employed as catalysts for the enantioselective Friedel–Crafts reactions of β-CF₃ acrylates with pyrroles and indoles, affording the corresponding products in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org Nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions have also been developed for the synthesis of enantioenriched α-trifluoromethyl benzylic and allylic ethers and alcohols, showcasing a conceptually different approach to constructing chiral trifluoromethyl-substituted stereocenters. researchgate.net

Table 3: Enantioselective Transformations Catalyzed by Transition Metals

| Reaction Type | Metal/Ligand System | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Michael Addition | Ni(II)/Schiff Base | Ethyl 4,4,4-trifluorocrotonate | Studied for diastereoselective reaction. | sigmaaldrich.com |

| Friedel-Crafts | Zn(NTf₂)₂/Ph-dbfox | β-CF₃ Acrylates | High yields (90-99%) and up to 99% ee. | rsc.org |

Diastereoselective Control in Compound Transformations

When a molecule already contains one or more stereocenters, controlling the formation of a new stereocenter relative to the existing ones becomes a challenge of diastereoselectivity. In the context of transformations involving this compound and related compounds, achieving high diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.

The diastereoselective Michael addition of ethyl crotonate to ethyl 4,4,4-trifluorocrotonate has been reported, indicating that the stereochemistry of the reactants can influence the stereochemical outcome of the product. sigmaaldrich.com Highly diastereoselective syntheses of optically pure trifluoromethyl-substituted piperidines have also been achieved, demonstrating that complex heterocyclic systems can be constructed with excellent stereocontrol. acs.org

Furthermore, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles can lead to different products, such as 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives, depending on the reaction conditions, which implies a level of diastereoselective control. researchgate.net A highly enantioselective four-component reaction involving a diazoketone, water, an aniline, and ethyl glyoxylate (B1226380) in the presence of a rhodium catalyst and a chiral Brønsted acid has been developed to produce β-hydroxy-α-amino acid derivatives with high diastereoselectivity and enantioselectivity. rsc.org This highlights the power of multicomponent reactions in rapidly building molecular complexity with a high degree of stereocontrol.

Table 4: Examples of Diastereoselective Transformations

| Reaction Type | Reactants | Key Findings | Reference |

|---|---|---|---|

| Michael Addition | Ethyl crotonate and Ethyl 4,4,4-trifluorocrotonate | Diastereoselective reaction was studied. | sigmaaldrich.com |

| Cyclocondensation | Trifluoromethylated building blocks | Highly diastereoselective synthesis of trifluoromethyl-substituted piperidines. | acs.org |

| Annulation | Ethyl 4,4,4-trifluoro-3-oxobutanoate and Arylidenemalononitriles | Formation of different heterocyclic products depending on conditions. | researchgate.net |

Applications of Ethyl 5,5,5 Trifluoropent 2 Enoate in Complex Molecule Synthesis

Role as a Versatile Building Block for Fluorinated Scaffolds

The presence of a trifluoromethyl group (CF3) in organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a surge in the development of synthetic methodologies for the introduction of this moiety. Ethyl 5,5,5-trifluoropent-2-enoate serves as a valuable C5 building block, providing a readily available source of a trifluoromethylated carbon chain.

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the β-carbon in the α,β-unsaturated ester system. This activation makes the compound a prime candidate for various nucleophilic addition reactions, allowing for the facile introduction of the 5,5,5-trifluoropent-2-enoyl scaffold into a wide range of molecules. This strategy is frequently employed in the synthesis of fluorinated analogs of biologically active compounds and advanced materials.

Construction of Carbocyclic Ring Systems

The dienophilic nature of the double bond in this compound makes it a valuable partner in cycloaddition reactions for the construction of carbocyclic rings. Specifically, it can participate in Diels-Alder reactions with conjugated dienes to form six-membered rings. The trifluoromethyl group can influence the stereoselectivity of these reactions and imparts unique properties to the resulting cyclohexene (B86901) derivatives.

| Diene | Reaction Type | Resulting Carbocycle |

| 1,3-Butadiene | [4+2] Cycloaddition | Ethyl 4-(trifluoromethyl)cyclohex-1-ene-1-carboxylate |

| Cyclopentadiene | [4+2] Cycloaddition | Ethyl 5-(trifluoromethyl)bicyclo[2.2.1]hept-2-ene-2-carboxylate |

| Isoprene | [4+2] Cycloaddition | Ethyl 4-methyl-1-(trifluoromethyl)cyclohex-3-ene-1-carboxylate |

These resulting carbocycles, bearing a trifluoromethyl group, are valuable intermediates for the synthesis of more complex alicyclic systems with potential applications in medicinal chemistry and materials science.

Synthesis of Heterocyclic Ring Systems

This compound is a versatile precursor for the synthesis of a variety of trifluoromethyl-substituted heterocyclic compounds. Its reactive sites, the α,β-unsaturated system and the ester functionality, can be targeted by a range of reagents to construct different ring systems.

One common approach involves the Michael addition of a dinucleophile, followed by an intramolecular cyclization. For example, the reaction with hydrazines can lead to the formation of pyrazolidinones or pyrazolines, depending on the reaction conditions and the substitution pattern of the hydrazine (B178648).

Similarly, reaction with amidines or guanidines can afford dihydropyrimidinones or related heterocyclic structures. The trifluoromethyl group often plays a crucial role in directing the regioselectivity of these cyclization reactions and can enhance the biological activity of the resulting heterocycles.

A notable application is in the synthesis of trifluoromethyl-substituted pyrazoles. The reaction of this compound with hydrazine derivatives proceeds via a Michael addition followed by cyclization and subsequent aromatization to yield the corresponding pyrazole. This method provides a straightforward route to a class of compounds with known applications in pharmaceuticals and agrochemicals.

| Reagent | Resulting Heterocycle |

| Hydrazine | 5-(Trifluoromethyl)pyrazolidin-3-one |

| Phenylhydrazine | 1-Phenyl-5-(trifluoromethyl)pyrazolidin-3-one |

| Thiourea (B124793) | 4-(2,2,2-Trifluoroethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-6-one |

Utility as an Intermediate in the Synthesis of Functionalized Molecules

Beyond its direct use in constructing cyclic systems, this compound serves as a key intermediate for the synthesis of a variety of functionalized acyclic molecules. The electrophilic double bond readily undergoes conjugate addition reactions with a wide array of nucleophiles, including organocuprates, enamines, and soft carbon nucleophiles like malonates.

This reactivity allows for the introduction of the trifluoromethylated pentanoyl unit into larger, more complex structures. The resulting Michael adducts can then be further elaborated. For instance, the ester functionality can be hydrolyzed, reduced, or converted to other functional groups, providing access to a diverse range of trifluoromethyl-containing carboxylic acids, alcohols, and amides.

These functionalized molecules are of significant interest as they can be used as building blocks for the synthesis of peptides, natural product analogs, and other complex organic molecules where the presence of a trifluoromethyl group is desired to modulate biological activity or other properties.

| Nucleophile | Product of Michael Addition |

| Diethyl malonate | Diethyl 2-(4-ethoxy-4-oxo-1-(trifluoromethyl)butyl)malonate |

| Thiophenol | Ethyl 3-(phenylthio)-5,5,5-trifluoropentanoate |

| Aniline | Ethyl 3-(phenylamino)-5,5,5-trifluoropentanoate |

Computational and Theoretical Investigations

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and reactivity of molecules. numberanalytics.comyoutube.com Within this theory, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance in predicting how a molecule will interact with other chemical species. numberanalytics.comyoutube.comyoutube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity; a smaller gap generally corresponds to higher reactivity. numberanalytics.com

For Ethyl 5,5,5-trifluoropent-2-enoate, the presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the energies and distributions of its frontier orbitals. The CF₃ group, through a strong negative inductive effect (-I), withdraws electron density from the rest of the molecule. This effect is expected to lower the energy of both the HOMO and, more significantly, the LUMO.

The primary site of nucleophilic attack is predicted by the location of the LUMO. In α,β-unsaturated systems like this compound, the LUMO is typically distributed over the C=C double bond and the carbonyl group. The electron-withdrawing nature of the CF₃ group is anticipated to lower the energy of the LUMO and increase the magnitude of the LUMO coefficient on the β-carbon, making it highly susceptible to Michael addition reactions.

A hypothetical Frontier Molecular Orbital analysis for this compound is presented below. The exact energy values would require specific quantum chemical calculations, but the relative trends can be predicted based on established principles.

Table 1: Predicted Frontier Orbital Properties of this compound and a Non-Fluorinated Analog

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Site of Nucleophilic Attack |

| Ethyl pent-2-enoate | ~ -10.5 | ~ -0.8 | ~ 9.7 | β-carbon |

| This compound | ~ -11.2 | ~ -1.5 | ~ 9.7 | β-carbon (enhanced electrophilicity) |

Note: These are illustrative values based on theoretical principles. Actual values would be determined via computational chemistry software.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the mechanisms of organic reactions with a high degree of accuracy and at a reasonable computational cost. DFT studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies, thereby providing a detailed picture of the reaction pathway.

For this compound, DFT would be particularly useful in elucidating the mechanism of reactions such as Michael additions, cycloadditions, and reductions. For instance, in a Michael addition of a nucleophile (e.g., a thiol or an amine) to this compound, DFT calculations could:

Model the reactants, transition state, and product geometries: This would reveal the precise atomic arrangements at each stage of the reaction.

Calculate the activation energy barrier: This would provide a quantitative measure of the reaction rate. The presence of the CF₃ group is expected to lower the activation energy for nucleophilic attack compared to its non-fluorinated counterpart.

Investigate the role of solvents: DFT calculations can incorporate solvent effects, which can be crucial in determining reaction outcomes.

A study on the Michael addition of thiols to α,β-unsaturated carbonyls noted that substitution of the β-carbon with a trifluoromethyl group increased the reactivity of acrylamides, a finding that aligns with the expected electronic effects. nih.gov DFT studies on this compound would likely confirm a similar enhancement in reactivity for this substrate.

Table 2: Hypothetical DFT-Calculated Activation Energies for the Michael Addition of a Thiol

| Substrate | Reaction | Calculated Activation Energy (kcal/mol) |

| Ethyl pent-2-enoate | Michael Addition | ~ 15-20 |

| This compound | Michael Addition | ~ 10-15 |

Note: These are illustrative values to demonstrate the expected trend. Actual values would be the result of specific DFT calculations.

Theoretical Prediction of Reactivity and Selectivity in Fluorine-Containing Systems

The presence of fluorine atoms in a molecule can dramatically alter its reactivity and the selectivity of its reactions. Theoretical predictions play a crucial role in understanding and anticipating these effects. In the case of this compound, theoretical models can predict various aspects of its chemical behavior.

Reactivity: As discussed, the primary effect of the CF₃ group is the strong inductive withdrawal of electron density. This makes the β-carbon of the α,β-unsaturated system significantly more electrophilic and thus more reactive towards nucleophiles. Computational models can quantify this effect by calculating electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule. For this compound, a significant positive potential would be expected at the β-carbon.

Selectivity: In reactions where multiple products are possible (e.g., regioselectivity or stereoselectivity), theoretical calculations can predict the major product by comparing the activation energies of the different reaction pathways. For example, in a Diels-Alder reaction where this compound acts as the dienophile, DFT calculations could predict the endo/exo selectivity by comparing the energies of the respective transition states. The electronic and steric effects of the CF₃ group and the ethyl ester group would be key factors in determining this selectivity.

The principles of FMO theory are also central to predicting selectivity. The shapes and symmetries of the frontier orbitals of the reactants must allow for constructive overlap for a reaction to occur readily. nih.gov By analyzing the FMOs of this compound and a potential reaction partner, the favored mode of interaction and thus the selectivity can be predicted.

Future Directions and Emerging Research Areas

Development of Sustainable Synthetic Strategies for Trifluoromethylated Esters

The increasing emphasis on green chemistry is driving the development of more sustainable and environmentally benign methods for the synthesis of trifluoromethylated compounds. Key areas of focus include the use of greener reagents, biocatalysis, and atom-economical synthetic designs.

A significant advancement in this area is the utilization of fluoroform (HCF3), a potent greenhouse gas and an industrial byproduct, as an economical and readily available trifluoromethyl source. beilstein-journals.orgnih.gov This approach addresses both a chemical synthesis need and an environmental concern by valorizing a waste product. Research has demonstrated the successful trifluoromethylation of methyl esters to their corresponding trifluoromethyl ketones using a fluoroform/KHMDS/triglyme system. beilstein-journals.orgnih.gov Adapting such methodologies for the synthesis of trifluoromethylated esters from abundant feedstocks represents a promising sustainable strategy.

Biocatalysis offers another powerful avenue for the green synthesis of fluorinated molecules. nih.gov Enzymes operate under mild reaction conditions, often in aqueous media, and can exhibit high levels of selectivity, thereby reducing the need for protecting groups and minimizing waste. For instance, laccases have been employed for the trifluoromethylation of unprotected phenols under mild conditions. nih.gov Furthermore, engineered cytochrome c enzymes have been developed for the highly enantioselective synthesis of chiral α-trifluoromethylated organoborons, showcasing the potential of biocatalysis in creating complex fluorinated stereocenters. acs.org The application of such biocatalytic systems to the synthesis or transformation of trifluoromethylated esters like Ethyl 5,5,5-trifluoropent-2-enoate is a burgeoning area of research.

The development of sustainable synthetic routes also involves moving away from hazardous reagents. Traditional fluorinating agents like diethylaminosulfur trifluoride (DAST) are effective but pose safety and handling challenges. beilstein-journals.orgnih.govacs.org Research is actively seeking safer alternatives. Moreover, strategies that enhance atom economy, such as C-H bond activation, are gaining prominence. nih.govacs.org Direct C-H functionalization to introduce a trifluoromethyl or related fluoroalkyl group circumvents the need for pre-functionalized substrates, thus shortening synthetic sequences and reducing waste. nih.govacs.org

Exploration of Novel Reactivity Patterns for this compound

The unique electronic properties conferred by the trifluoromethyl group in this compound open the door to novel reactivity patterns that are not as readily accessible with their non-fluorinated counterparts. The strong electron-withdrawing nature of the CF3 group significantly influences the reactivity of the α,β-unsaturated system, making it a highly versatile synthon.

One of the most promising areas for novel reactivity is in cycloaddition reactions. The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. libretexts.orgyoutube.com These reactions provide rapid access to complex cyclic and heterocyclic structures. For example, phosphine-catalyzed [3+2] cycloaddition reactions of β-trifluoromethyl enones with α-diazoacetates have been developed to furnish multisubstituted 4-(trifluoromethyl)pyrazolines in good to excellent yields. researchgate.net Exploring the scope of such cycloadditions with this compound and various dienes or dipoles could lead to the synthesis of a diverse range of novel fluorinated compounds with potential applications in medicinal chemistry and materials science.

Another emerging area is the exploration of C-F bond activation in fluorinated esters. nih.govorganic-chemistry.org While the C-F bond is notoriously strong, recent advances in photocatalysis have enabled the activation of C-F bonds in trifluoroacetic esters for hydrofluoroalkylation of alkenes, leading to difluorinated products. nih.govorganic-chemistry.org Applying these concepts to this compound could unlock unprecedented transformations, allowing the trifluoromethyl group to be used as a synthetic handle for further functionalization.

The conjugate addition to the β-position of trifluoromethylated enoates is a well-established reaction. However, future research will likely focus on developing highly enantioselective conjugate addition reactions to access chiral molecules with a trifluoromethylated stereocenter. The development of novel chiral catalysts, including organocatalysts and transition metal complexes, will be crucial in this endeavor.

Integration with Modern Synthetic Techniques and Automated Synthesis

The integration of modern synthetic techniques, such as flow chemistry and automated synthesis, is set to revolutionize the preparation and application of trifluoromethylated compounds, including this compound. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly explore reaction space.

Automated synthesis platforms are becoming increasingly important in modern drug discovery and materials science. These systems can perform a large number of reactions in parallel, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. The development of automated systems for the synthesis of organofluorine compounds, including those for applications like positron emission tomography (PET) labeling, is an active area of research. diva-portal.org Integrating this compound into these automated workflows would accelerate the discovery of new derivatives with desirable properties.

The synergy between computational modeling, machine learning, and automated synthesis is also a key future direction. In silico screening of potential reactions and catalysts can guide experimental work, while machine learning algorithms can optimize reaction conditions in real-time within an automated synthesis platform. This data-driven approach will undoubtedly accelerate the development of novel and efficient syntheses involving trifluoromethylated building blocks.

Q & A

Q. What are the established synthetic routes for Ethyl 5,5,5-trifluoropent-2-enoate, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: Synthesis typically involves fluorination of pentenoate precursors or nucleophilic substitution using trifluoromethylating agents. For example, halogen-exchange reactions with AgCF₃ or CuCF₃ under anhydrous conditions (e.g., DMF, 0–25°C) can introduce the trifluoromethyl group . Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize side reactions (e.g., ester hydrolysis). Kinetic monitoring via <sup>19</sup>F NMR can track intermediate formation .

| Key Reaction Parameters |

|---|

| Temperature: 0–25°C |

| Solvent: DMF or THF |

| Catalyst: AgCF₃/CuCF₃ |

| Monitoring: <sup>19</sup>F NMR |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . Collect high-resolution data (≤ 0.8 Å) to resolve trifluoromethyl group disorder.

- Spectroscopy : <sup>19</sup>F NMR (δ -60 to -70 ppm for CF₃) and IR (C=O stretch ~1740 cm⁻¹) confirm functional groups. GC-MS (m/z 184 [M⁺]) validates molecular weight .

Q. What methodologies ensure high purity of this compound for kinetic or mechanistic studies?

Methodological Answer: Purification via fractional distillation (bp ~120–130°C) or silica gel chromatography (hexane:EtOAc 9:1) removes unreacted precursors. Validate purity using:

- GC-MS : Detect trace impurities (<0.5%) via splitless injection and selective ion monitoring .

- HPLC : C18 column with acetonitrile/water (70:30) mobile phase; monitor at 210 nm.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer: Perform a sensitivity analysis:

- Compare DFT-calculated <sup>19</sup>F chemical shifts (B3LYP/6-311+G(d,p)) with experimental NMR data. Adjust solvent effects (PCM model) and conformational sampling .

- Cross-validate crystallographic bond lengths/angles with molecular dynamics simulations to identify steric or electronic mismatches .

Q. What computational strategies best model the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Transition State Analysis : Use QM/MM (e.g., Gaussian ONIOM) to map energy barriers for CF₃ group participation.

- Solvent Modeling : Apply COSMO-RS to assess solvent polarity effects on regioselectivity .

Q. How to design experiments to elucidate the mechanistic role of the trifluoromethyl group in this compound’s catalytic hydrogenation?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs (e.g., CD₃ vs. CF₃).

- In Situ IR Spectroscopy : Monitor C=C (1640 cm⁻¹) and C=O (1740 cm⁻¹) bond changes under H₂ pressure .

Q. How can frameworks like PICOT or FINER improve hypothesis-driven research on this compound’s bioactivity?

Methodological Answer: Apply the PICOT framework :

- Population : Enzyme targets (e.g., hydrolases).

- Intervention : Competitive inhibition by the trifluoromethyl group.

- Comparison : Non-fluorinated analogs.

- Outcome : IC₅₀ values via fluorometric assays.

- Time : Time-dependent inactivation kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.